molecular formula C22H19BrClN3O3S B2698871 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile CAS No. 897831-43-5

8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B2698871
CAS No.: 897831-43-5
M. Wt: 520.83
InChI Key: VBOYROZTAOUDDO-UHFFFAOYSA-N
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Description

8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a useful research compound. Its molecular formula is C22H19BrClN3O3S and its molecular weight is 520.83. The purity is usually 95%.
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Biological Activity

The compound 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile (CAS Number: 897831-43-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC22H19BrClN3O3S
Molecular Weight520.8 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance:

  • Mechanism of Action : The compound is believed to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation. This mechanism contributes to its cytotoxic effects against various cancer cell lines.
  • Case Study : In vitro tests demonstrated an IC50 value of 20 nM against MCF-7 (breast cancer) cells and 14 nM against KB-V1 (cervical cancer) cells. These values suggest that the compound is more potent than standard chemotherapeutic agents like doxorubicin .

Antiviral Activity

The compound has also shown promising antiviral activity , particularly against influenza viruses:

  • Study Findings : In a comparative study of various derivatives of the 8-hydroxyquinoline (8-HQ) scaffold, it was found that certain modifications led to increased inhibition of H5N1 virus growth with low cytotoxicity. The most effective derivatives achieved up to 91.2% inhibition at non-toxic concentrations .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : The compound demonstrated effective bactericidal activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of halogen substituents (bromo and chloro groups) and the hydroxyl group on the phenyl rings enhance lipophilicity and electron-withdrawing properties, which are critical for its interaction with biological targets .

Research Findings Summary

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Efficacy : Strong cytotoxic effects on various cancer cell lines with mechanisms involving ROS generation and tubulin interference.
  • Antiviral Potential : Effective against influenza viruses with a promising safety profile.
  • Antibacterial Properties : Active against multiple bacterial strains with lower MIC values compared to traditional antibiotics.

Properties

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN3O3S/c1-2-30-19-8-13(7-18(23)21(19)29)16-9-20(28)27-11-26(12-31-22(27)17(16)10-25)15-5-3-14(24)4-6-15/h3-8,16,29H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYROZTAOUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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